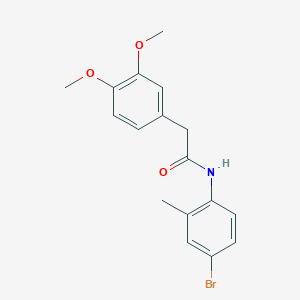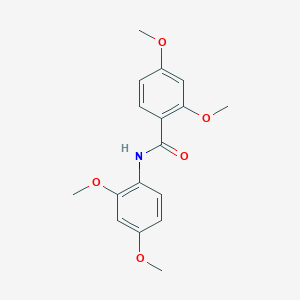
N-(2,4-dimethoxyphenyl)-2,4-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-2,4-dimethoxybenzamide, also known as DMB, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. DMB is a derivative of 2,4-dimethoxybenzamide and is characterized by its unique chemical structure that makes it an attractive candidate for various research studies.
Mécanisme D'action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2,4-dimethoxybenzamide is not fully understood. However, it has been suggested that N-(2,4-dimethoxyphenyl)-2,4-dimethoxybenzamide may act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. Specifically, N-(2,4-dimethoxyphenyl)-2,4-dimethoxybenzamide has been shown to inhibit the activity of the enzyme AKT, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-2,4-dimethoxybenzamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-(2,4-dimethoxyphenyl)-2,4-dimethoxybenzamide has been shown to have antioxidant properties. Additionally, N-(2,4-dimethoxyphenyl)-2,4-dimethoxybenzamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2,4-dimethoxyphenyl)-2,4-dimethoxybenzamide in lab experiments is its unique chemical structure, which makes it an attractive candidate for various research studies. Additionally, N-(2,4-dimethoxyphenyl)-2,4-dimethoxybenzamide is relatively easy to synthesize, making it readily available for use in lab experiments. However, one of the limitations of using N-(2,4-dimethoxyphenyl)-2,4-dimethoxybenzamide in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are numerous future directions for research involving N-(2,4-dimethoxyphenyl)-2,4-dimethoxybenzamide. One potential area of research is in the development of N-(2,4-dimethoxyphenyl)-2,4-dimethoxybenzamide-based cancer therapies. Additionally, research is needed to further elucidate the mechanism of action of N-(2,4-dimethoxyphenyl)-2,4-dimethoxybenzamide and to better understand its potential applications in various fields of scientific research. Other potential future directions include the development of N-(2,4-dimethoxyphenyl)-2,4-dimethoxybenzamide-based treatments for inflammatory diseases and neurodegenerative diseases.
Méthodes De Synthèse
N-(2,4-dimethoxyphenyl)-2,4-dimethoxybenzamide can be synthesized using a variety of methods, including the reaction of 2,4-dimethoxybenzoyl chloride with 2,4-dimethoxyaniline in the presence of a base such as triethylamine. Other methods include the use of palladium-catalyzed coupling reactions and the use of microwave-assisted synthesis techniques.
Applications De Recherche Scientifique
N-(2,4-dimethoxyphenyl)-2,4-dimethoxybenzamide has been shown to have potential applications in various fields of scientific research. One of the most promising areas of research is in the field of cancer biology. N-(2,4-dimethoxyphenyl)-2,4-dimethoxybenzamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Additionally, N-(2,4-dimethoxyphenyl)-2,4-dimethoxybenzamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Propriétés
Formule moléculaire |
C17H19NO5 |
|---|---|
Poids moléculaire |
317.34 g/mol |
Nom IUPAC |
N-(2,4-dimethoxyphenyl)-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C17H19NO5/c1-20-11-5-7-13(15(9-11)22-3)17(19)18-14-8-6-12(21-2)10-16(14)23-4/h5-10H,1-4H3,(H,18,19) |
Clé InChI |
RBUPDLBKCUEEPO-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)OC)OC |
SMILES canonique |
COC1=CC(=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



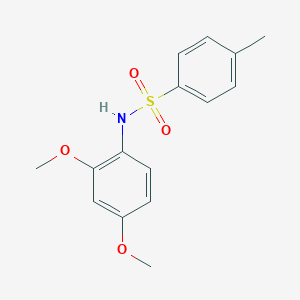
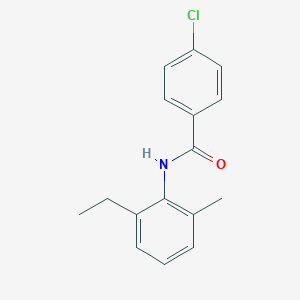
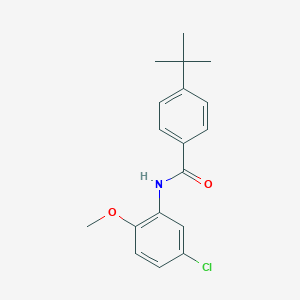
![Phenyl 2-[(3-methylbenzoyl)oxy]benzoate](/img/structure/B291187.png)
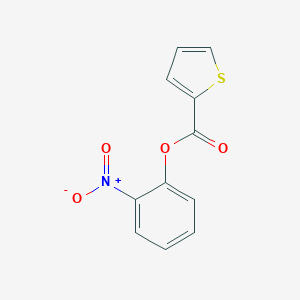
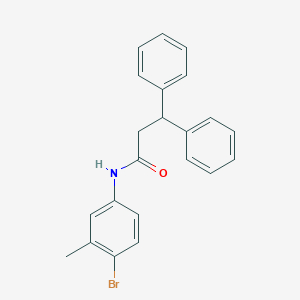
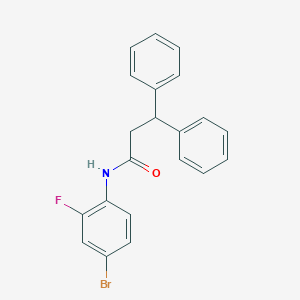

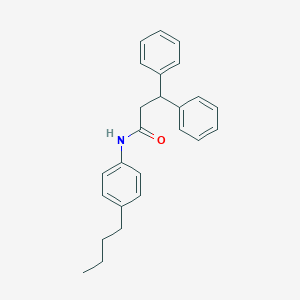

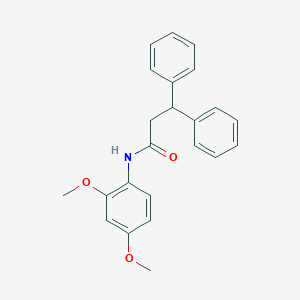

![Methyl 4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate](/img/structure/B291201.png)
